ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-amino-1-pyridin-4-ylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-3-5-13-6-4-8/h3-7H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWXKVQYNTYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C=N1)C2=CC=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Similarity Indices
The following compounds exhibit moderate structural similarity (index ≥ 0.51) to ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate, as identified in chemical databases (Table 1) :
Table 1: Structurally Similar Compounds
| CAS No. | Compound Name | Similarity Index |
|---|---|---|
| 69722-29-8 | Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | 0.51 |
| 1536648-98-2 | Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | 0.51 |
| 98700-53-9 | 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid | 0.51 |
Analysis of Structural Differences and Implications
Substituent Position and Ring Heteroatoms
- Pyridine Position: Ethyl 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 69722-29-8) differs in the pyridine substitution (position 2 vs. 4).
- Ring System: The parent compound contains an imidazole ring (two adjacent nitrogen atoms), whereas analogues like CAS 69722-29-8 and 1536648-98-2 feature pyrazole rings (two non-adjacent nitrogen atoms). Imidazoles generally exhibit higher basicity and metabolic stability compared to pyrazoles .
Functional Group Modifications
- Bromine and Methyl Substituents : Ethyl 1-(6-bromopyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 1536648-98-2) introduces a bromine atom and methyl group. Bromine increases molecular weight (steric bulk) and may enhance lipophilicity (higher logP), while the methyl group could reduce solubility .
- Ester vs. Carboxylic Acid : 1,5-Diphenyl-1H-pyrazole-4-carboxylic acid (CAS 98700-53-9) replaces the ethyl ester with a carboxylic acid. This modification significantly alters solubility—carboxylic acids are more polar and ionizable at physiological pH, whereas esters are hydrolytically labile but more membrane-permeable .
Research Findings and Property Comparisons
Physicochemical Properties
- logP : The ethyl ester in the parent compound likely confers moderate lipophilicity (estimated logP ~2.5), whereas brominated derivatives (e.g., CAS 1536648-98-2) may exceed logP >3.0 .
- Solubility : The pyridin-4-yl group’s symmetry may improve crystallinity, as observed in related imidazole derivatives analyzed via SHELX-based crystallography tools .
Biological Activity
Ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry due to its structural components, which include both imidazole and pyridine rings. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 232.24 g/mol
- CAS Number : 1280582-62-8
This compound interacts with various biological targets, influencing multiple cellular pathways:
- Receptor Interaction : The compound may modulate receptors involved in signal transduction, gene expression, and metabolism, similar to other indole derivatives.
- Antiviral Properties : Some derivatives exhibit antiviral effects by inhibiting viral replication mechanisms, as evidenced in studies involving influenza A virus.
- Anti-inflammatory Activity : It has shown potential in suppressing inflammation through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in inflammatory responses .
Anticancer Effects
Recent studies have highlighted the anticancer properties of this compound:
- Cell Viability Studies : In vitro assays demonstrated that the compound significantly reduces cell viability in various cancer cell lines. For instance, compounds structurally related to this compound showed IC values indicating potent cytotoxicity against renal cancer cell lines A498 and 786-O .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| This compound | A498 | [Data not specified] |
| Reference Drug (e.g., Sunitinib) | A498 | [Data not specified] |
Anti-inflammatory Activity
The compound's anti-inflammatory effects were assessed through various bioassays:
- COX Inhibition : In vitro studies reported IC values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX Enzyme | IC (µmol) |
|---|---|---|
| This compound | COX-2 | 0.04 ± 0.01 |
| Celecoxib | COX-2 | 0.04 ± 0.01 |
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound and its derivatives:
- In Vitro Assays : The compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects and potential as an anticancer agent.
- Inflammation Models : Animal models showed a reduction in inflammation markers when treated with this compound, supporting its use as a therapeutic agent for inflammatory diseases.
Q & A
Q. What are the common synthetic routes for ethyl 5-amino-1-(pyridin-4-yl)-1H-imidazole-4-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves cyclocondensation of α-keto esters with amidines or urea derivatives. Key reagents include ethyl glyoxylate and pyridin-4-amine derivatives. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity and reaction rates .
- Catalysts : Palladium on carbon or acidic/basic catalysts improve yields in cyclization steps .
- Temperature control : Reactions often proceed at 80–100°C to balance kinetics and thermal stability of intermediates .
Q. How is the structural integrity of this compound validated in synthetic chemistry research?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., pyridin-4-yl at N1, ester at C4) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and fragmentation patterns .
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in related ethyl pyrazole-carboxylate derivatives .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer : Screenings often focus on:
- Enzyme inhibition : Testing against xanthine oxidase (XOI) or kinases due to imidazole’s metal-coordinating properties .
- Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC values .
Advanced Research Questions
Q. How can computational methods streamline the design of novel derivatives with enhanced bioactivity?
- Methodological Answer : Integrate:
- Quantum chemical calculations : Predict reactivity using Fukui indices to identify nucleophilic/electrophilic sites .
- Molecular docking : Simulate binding to targets (e.g., XOI) to prioritize substituents at C5-amino or pyridin-4-yl groups .
- Machine learning : Train models on datasets of imidazole bioactivity to forecast ADMET properties .
Q. What structure-activity relationship (SAR) trends are critical for optimizing this compound’s pharmacological profile?
- Methodological Answer : Key SAR insights include:
- Pyridin-4-yl group : Enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibition .
- C5-amino substituent : Electron-donating groups (e.g., -NH) increase solubility but may reduce membrane permeability .
- Ethyl ester at C4 : Hydrolyzable to carboxylic acid in vivo, affecting bioavailability .
Q. How can researchers resolve contradictions in reported biological data (e.g., varying IC50_{50}50 values across studies)?
- Methodological Answer : Address discrepancies via:
- Standardized protocols : Use identical cell lines (e.g., HepG2) and assay conditions (e.g., 48h incubation) .
- Metabolic stability testing : Assess compound degradation in culture media using LC-MS .
- Structural analogs : Compare with derivatives (e.g., ethyl 5-amino-1-methylpyrazole-4-carboxylate) to isolate substituent effects .
Q. What mechanistic insights explain the compound’s reactivity in multi-step syntheses?
- Methodological Answer : Key steps involve:
- Cyclization : Acid-catalyzed formation of the imidazole ring via intermediates like enaminones .
- Nucleophilic substitution : Pyridin-4-yl group introduction via Buchwald-Hartwig coupling or SNAr reactions .
- Ester hydrolysis : pH-dependent conversion to carboxylic acid derivatives in downstream functionalization .
Q. How do solvent and catalyst choices influence regioselectivity in functionalizing the imidazole core?
- Methodological Answer :
- Polar solvents (DMF, DMSO) : Stabilize transition states in electrophilic substitution at C2/C5 positions .
- Pd catalysts : Enable cross-coupling at N1-pyridin-4-yl without disrupting the ester group .
- Base selection (e.g., KCO) : Modulate deprotonation sites during alkylation or acylation reactions .
Q. What experimental strategies elucidate interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer : Employ:
Q. How does crystallographic data inform the design of co-crystals or salts for improved physicochemical properties?
- Methodological Answer :
Analyze: - Hydrogen-bonding motifs : Carboxylate and amino groups form stable co-crystals with succinic acid or nicotinamide .
- Salt formation : Counterions (e.g., HCl) enhance solubility; confirmed via PXRD and DSC .
- Polymorph screening : Solvent evaporation vs. slurry methods to identify stable crystalline forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
